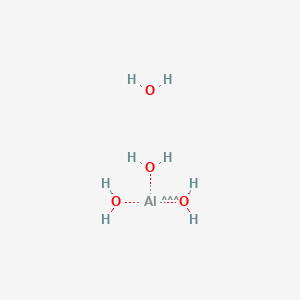

Hidrato de hidróxido de aluminio

Descripción general

Descripción

Se prefiere sobre otras alternativas como el bicarbonato de sodio porque no aumenta el pH del estómago por encima de 7, evitando así la secreción de exceso de ácido . El hidróxido de aluminio se usa comúnmente para tratar afecciones como úlceras duodenales, pépticas y estomacales, así como acidez estomacal y dispepsia .

Aplicaciones Científicas De Investigación

El hidróxido de aluminio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y como catalizador en síntesis orgánica.

Biología: Se emplea en la preparación de vacunas como adyuvante para mejorar la respuesta inmune.

Medicina: Ampliamente utilizado como antiácido para tratar trastornos gastrointestinales. {_svg_5}

Industria: Se utiliza en procesos de purificación de agua y como ingrediente en antitranspirantes y dentífricos.

Mecanismo De Acción

El hidróxido de aluminio actúa neutralizando el ácido clorhídrico en las secreciones gástricas, lo que aumenta el pH e inhibe la acción de la pepsina. El compuesto se solubiliza lentamente en el estómago, reaccionando con el ácido clorhídrico para formar cloruro de aluminio y agua . Además, el hidróxido de aluminio adsorbe la pepsina, reduciendo aún más su actividad .

Compuestos similares:

Hidróxido de magnesio: Otro antiácido que a menudo se combina con hidróxido de aluminio para equilibrar sus efectos de constipación.

Carbonato de calcio: Un antiácido común que actúa más rápidamente pero puede causar rebote ácido.

Bicarbonato de sodio: Un antiácido eficaz, pero puede aumentar el pH del estómago por encima de 7, lo que lleva a la secreción excesiva de ácido.

Singularidad del hidróxido de aluminio: El hidróxido de aluminio es único en su capacidad para neutralizar el ácido estomacal sin alterar significativamente el pH, evitando así la secreción de exceso de ácido. Su naturaleza anfótera le permite reaccionar tanto con ácidos como con bases, lo que lo hace versátil en diversas aplicaciones .

Análisis Bioquímico

Biochemical Properties

Aluminum hydroxide hydrate plays a significant role in biochemical reactions. It acts by neutralizing hydrochloric acid in gastric secretions, forming aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption . In the context of vaccines, aluminum hydroxide hydrate stimulates the immune system by inducing the release of uric acid, an immunological danger signal . This strongly attracts certain types of monocytes which differentiate into dendritic cells .

Cellular Effects

Aluminum hydroxide hydrate has notable effects on various types of cells and cellular processes. In vaccine formulations, it influences cell function by stimulating the immune response . The dendritic cells, which are attracted by the release of uric acid, pick up the antigen, carry it to lymph nodes, and stimulate T cells and B cells .

Molecular Mechanism

The molecular mechanism of action of aluminum hydroxide hydrate involves its reaction with hydrochloric acid in the stomach to form aluminum chloride and water . This reaction neutralizes the acid, thereby increasing the pH and inhibiting the action of pepsin . In the context of vaccines, aluminum hydroxide hydrate induces the release of uric acid, which attracts monocytes that differentiate into dendritic cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aluminum hydroxide hydrate can change over time. For example, in the context of water purification, a gelatinous layer of aluminum hydroxide polyhydrate used as a secondary membrane on a retaining fabric demonstrated high flux rates and pressure resistance . This indicates the product’s stability and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of aluminum hydroxide hydrate can vary with different dosages. For instance, in veterinary medicine, aluminum hydroxide is often prescribed to manage conditions such as high phosphate levels secondary to kidney dysfunction . If the dose is too high, it can lead to constipation, a low blood phosphate level, and/or increased calcium loss . Rarely, aluminum toxicity can occur with its long-term use, causing signs such as weakness, walking difficulty, or stumbling .

Metabolic Pathways

Aluminum hydroxide hydrate is involved in several metabolic pathways. It reacts with hydrochloric acid in the stomach, forming aluminum chloride and water . This reaction is part of the metabolic process of neutralizing gastric acid .

Transport and Distribution

Aluminum hydroxide hydrate is transported and distributed within cells and tissues in various ways. In the context of vaccines, it is carried to lymph nodes by dendritic cells . In the stomach, it reacts with hydrochloric acid, forming aluminum chloride and water .

Subcellular Localization

Given its role in neutralizing gastric acid and stimulating the immune response, it can be inferred that it likely interacts with various subcellular compartments involved in these processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidróxido de aluminio se puede sintetizar mediante la reacción de sales de aluminio con una base. Un método común implica la reacción de cloruro de aluminio con hidróxido de sodio:

AlCl3+3NaOH→Al(OH)3+3NaCl

El hidróxido de aluminio precipita fuera de la solución y se puede recolectar por filtración {_svg_3}.

Métodos de producción industrial: En entornos industriales, el hidróxido de aluminio se produce mediante el proceso Bayer, que implica la extracción de hidróxido de aluminio de la bauxita. La bauxita primero se tritura y luego se mezcla con hidróxido de sodio, lo que disuelve el hidróxido de aluminio. Luego, la solución se enfría y precipita el hidróxido de aluminio .

Tipos de reacciones:

- El hidróxido de aluminio reacciona con ácido clorhídrico en el estómago para formar cloruro de aluminio y agua:

Neutralización: Al(OH)3+3HCl→AlCl3+3H2O

El hidróxido de aluminio puede reaccionar tanto con ácidos como con bases. En condiciones ácidas, actúa como una base, y en condiciones básicas, actúa como un ácido:Reacciones anfóteras: Al(OH)3+3H+→Al3++3H2O

Al(OH)3+OH−→Al(OH)4−

Reactivos y condiciones comunes:

Ácidos: Ácido clorhídrico, ácido sulfúrico.

Bases: Hidróxido de sodio, hidróxido de potasio.

Productos principales:

Neutralización: Cloruro de aluminio, agua.

Reacciones anfóteras: Iones de aluminio, agua e iones tetra hidroxoaluminato.

Comparación Con Compuestos Similares

Magnesium hydroxide: Another antacid that is often combined with algeldrate to balance its constipating effects.

Calcium carbonate: A common antacid that acts more rapidly but can cause acid rebound.

Sodium bicarbonate: An effective antacid but can increase the pH of the stomach above 7, leading to excess acid secretion.

Uniqueness of Algeldrate: Algeldrate is unique in its ability to neutralize stomach acid without significantly altering the pH, thus preventing the secretion of excess acid. Its amphoteric nature allows it to react with both acids and bases, making it versatile in various applications .

Propiedades

IUPAC Name |

aluminum;trihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKVLBUSSNXMV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.019 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-44-5 | |

| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALGELDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

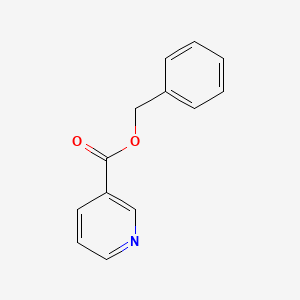

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

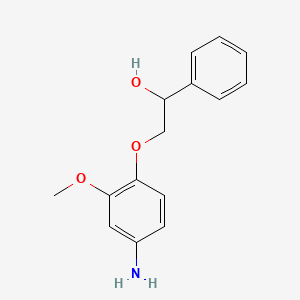

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)